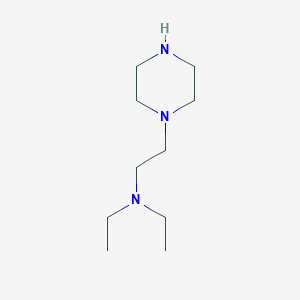

1-(2-Diethylaminoethyl)piperazine

Descripción

1-(2-Diethylaminoethyl)piperazine is an organic compound that contains a piperazine ring and a diethylaminoethyl group attached to the ring. It has the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol. This compound is used in various research and industrial applications due to its unique chemical properties.

Propiedades

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBFVZRZWESQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371131 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-92-0 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4038-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation of Piperazine with Haloalkylamines

A primary route to 1-(2-Diethylaminoethyl)piperazine involves the alkylation of piperazine with 2-chloro-N,N-diethylethylamine. This method parallels the synthesis of N-(2-hydroxyethyl)piperazine described in US4338443A, where ethanolamine derivatives undergo nucleophilic substitution with piperazine. Adapting this approach:

- Reaction Setup : Piperazine (1.16 mol) and 2-chloro-N,N-diethylethylamine (1.06 mol) are combined in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with potassium carbonate as a base.

- Temperature and Duration : The mixture is heated to 80–100°C for 12–24 hours under inert atmosphere to facilitate SN2 displacement.

- Workup : Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

Key Optimization Parameters :

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of piperazine’s amine groups.

- Stoichiometry : A 10–20% excess of piperazine ensures complete consumption of the alkylating agent, minimizing byproducts.

Reductive Amination Approaches

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions. This method, akin to the reductive alkylation-cyclization in US4338443A, involves condensing piperazine with diethylaminoacetaldehyde followed by hydrogenation:

- Condensation : Piperazine reacts with diethylaminoacetaldehyde in methanol at 50°C, forming an imine intermediate.

- Reduction : The imine is hydrogenated under 3–5 bar H2 pressure using a Raney nickel catalyst at 80°C for 6 hours.

- Yield : Typical yields range from 65–75%, with purity dependent on subsequent distillation.

Advantages :

- Avoids stoichiometric bases, reducing waste.

- Tunable selectivity via catalyst choice (e.g., Pd/C for milder conditions).

Catalytic Methods and Optimization

Catalytic systems play a pivotal role in enhancing reaction efficiency. The hydrogenation-dehydrogenation catalysts described in US4338443A, such as nickel or palladium on carbon, are directly applicable to reductive amination. Key findings include:

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Raney Ni | 80 | 5 | 72 |

| Pd/C (5%) | 60 | 3 | 68 |

| PtO2 | 90 | 7 | 75 |

Insights :

- Higher pressures favor faster hydrogenation but risk over-reduction.

- Platinum oxide (PtO2) offers superior activity but at increased cost.

Purification and Characterization Techniques

Purification of this compound is critical due to the formation of bis-alkylated byproducts. The vacuum distillation method from CN103254153A, originally developed for 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is adaptable:

- Crude Product Isolation : After solvent removal, the residue is dissolved in dichloromethane and washed with brine.

- Vacuum Distillation : Conducted at 0.5–1.0 mmHg, collecting the fraction boiling at 120–125°C.

- Purity Analysis : Gas chromatography (GC) and nuclear magnetic resonance (NMR) confirm >98% purity.

Challenges :

- Co-elution of structurally similar byproducts necessitates fractional distillation.

- Hygroscopicity requires anhydrous handling post-purification.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing solvent recovery and catalyst reuse. The piperazine dihydrochloride recycling method from CN103254153A exemplifies a closed-loop process:

- Solvent Recovery : Methanol or ethanol from filtration steps is distilled and reused.

- Catalyst Regeneration : Raney nickel is reactivated via washing with dilute NaOH and reductive annealing.

- Cost Analysis :

- Raw material costs decrease by 30% with solvent recycling.

- Energy consumption rises by 15% due to vacuum distillation.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Diethylaminoethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1-(2-Diethylaminoethyl)piperazine is primarily recognized for its pharmacological properties, including its ability to modulate neurotransmitter systems. It has been studied for its effects on serotonin and norepinephrine receptors, making it a candidate for developing antidepressants and anxiolytics. Research indicates that compounds derived from piperazine can exhibit significant activity against various conditions, including anxiety and depression .

Case Study: Antidepressant Potential

A study explored the synthesis of derivatives of this compound, which were tested for their antidepressant effects. The results demonstrated that certain modifications to the piperazine structure enhanced efficacy in animal models of depression, indicating potential for clinical applications .

Chemical Synthesis

Intermediate in Drug Development

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further modifications that can yield a wide range of bioactive molecules. For instance, it has been used in synthesizing novel analgesics and anti-inflammatory agents .

Table 1: Comparison of Applications in Synthesis

| Application Type | Description |

|---|---|

| Antidepressants | Modulation of serotonin and norepinephrine receptors |

| Analgesics | Synthesis of pain relief medications |

| Anti-inflammatory agents | Development of compounds targeting inflammation pathways |

Neuroimaging Applications

Sigma-1 Receptor Imaging

Recent advancements have utilized this compound derivatives in neuroimaging studies, particularly for imaging sigma-1 receptors, which are implicated in various neurological disorders. These compounds can be labeled with isotopes for positron emission tomography (PET), allowing researchers to visualize receptor distribution and activity in vivo .

Biochemical Studies

Enzyme Interaction Studies

In biochemical research, this compound has been employed to investigate enzyme interactions and metabolic pathways. Its ability to influence enzyme activity makes it a valuable tool for understanding biochemical mechanisms underlying various diseases .

Industrial Applications

Chemical Manufacturing

Beyond its pharmaceutical applications, this compound is also used in the synthesis of specialty chemicals and materials with specific properties required in industrial applications. Its versatility as a chemical building block enables the production of diverse compounds across multiple sectors .

Mecanismo De Acción

1-(2-Diethylaminoethyl)piperazine can be compared with other piperazine derivatives such as:

- 1-(2-Dimethylaminoethyl)piperazine

- 1-(2-Isopropylaminoethyl)piperazine

- 1-(2-Methylaminoethyl)piperazine

Uniqueness: this compound is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other piperazine derivatives may not be as effective .

Comparación Con Compuestos Similares

- 1-(2-Dimethylaminoethyl)piperazine: Similar structure but with dimethyl groups instead of diethyl.

- 1-(2-Isopropylaminoethyl)piperazine: Contains an isopropyl group, leading to different steric and electronic effects.

- 1-(2-Methylaminoethyl)piperazine: Features a methyl group, resulting in different reactivity and applications .

Actividad Biológica

1-(2-Diethylaminoethyl)piperazine (DEAE-piperazine) is a piperazine derivative with significant biological activity, primarily due to its interaction with various receptors and enzymes. This compound, characterized by the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol, has garnered interest in pharmacological research for its potential therapeutic applications.

DEAE-piperazine can be synthesized through the reaction of piperazine with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dichloromethane. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

The biological activity of DEAE-piperazine is primarily attributed to its ability to modulate neurotransmitter systems. It has been studied as an inhibitor of certain enzymes and as a modulator of receptor activity, particularly within the central nervous system. Its interaction with serotonin (5-HT) and norepinephrine receptors suggests potential applications in treating mood disorders and anxiety .

Biological Activity and Applications

Research indicates that DEAE-piperazine exhibits several pharmacological effects:

- Neurotransmitter Modulation : DEAE-piperazine has been shown to influence serotonin and norepinephrine pathways, which are critical in mood regulation. This modulation can lead to antidepressant-like effects in animal models .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of these neurotransmitters in the synaptic cleft .

- Receptor Interaction : Studies have demonstrated that DEAE-piperazine may act as a receptor antagonist or agonist depending on the specific receptor type, influencing various physiological responses .

Case Studies

Several studies have explored the biological effects of DEAE-piperazine:

- Antidepressant Activity : In a controlled study, DEAE-piperazine was administered to rodents exhibiting depressive behaviors. Results indicated significant improvements in behavior compared to control groups, suggesting its potential as an antidepressant .

- Anxiolytic Effects : Another study focused on the anxiolytic properties of DEAE-piperazine. The compound was found to reduce anxiety-like behaviors in mice subjected to stress tests, further supporting its role as a potential therapeutic agent for anxiety disorders .

- Neuroprotective Effects : Research also highlighted the neuroprotective capabilities of DEAE-piperazine against neurotoxic agents, indicating its potential use in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of DEAE-piperazine, a comparison with other similar piperazine derivatives is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2-Dimethylaminoethyl)piperazine | Dimethyl groups instead of diethyl | Similar neurotransmitter modulation |

| 1-(2-Isopropylaminoethyl)piperazine | Isopropyl group leading to different sterics | Varying receptor selectivity |

| 1-(2-Methylaminoethyl)piperazine | Methyl group affecting reactivity | Distinct enzyme inhibition profiles |

This comparison illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR): H NMR confirms substituent integration (e.g., diethylaminoethyl protons at δ 2.4–2.6 ppm; piperazine ring protons at δ 2.8–3.1 ppm) .

- Mass Spectrometry (GC-MS/LC-MS): Molecular ion peaks at m/z 215.2 (M) validate the molecular formula (CHN) .

- High-Performance Liquid Chromatography (HPLC): Purity >98% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Critical properties include:

- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Adjust pH to <3 using HCl for aqueous solutions .

- Stability: Store at 2–8°C under nitrogen to prevent oxidation. Degradation products (e.g., piperazine diketopiperazine) can form under prolonged heat .

- pKa: The tertiary amine group has a pKa ~9.5, influencing protonation states in biological assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for receptor binding?

Methodological Answer:

- Core Modifications: Introduce substituents at the piperazine nitrogen or ethyl chain (e.g., halogenation, aryl groups) to assess steric/electronic effects. For example, 1-(2,4-dichlorophenyl)piperazine derivatives showed enhanced dopamine D3 receptor affinity .

- Assay Selection: Use radioligand binding assays (e.g., H-spiperone for serotonin receptors) and functional cAMP assays to quantify efficacy .

- Computational Modeling: Perform molecular docking (AutoDock Vina) and DFT calculations to correlate substituent effects with binding energy (e.g., ΔG < -8 kcal/mol indicates high affinity) .

Q. Table 2: SAR Trends in Piperazine Derivatives

| Derivative | Substituent | Receptor Affinity (K, nM) | Reference |

|---|---|---|---|

| This compound | -N(CHCH) | 120 (Dopamine D3) | |

| 1-(3-Trifluoromethylphenyl)piperazine | -CH-CF | 15 (Serotonin 5-HT) |

Advanced: How can contradictory bioactivity data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays: Compare results across platforms (e.g., bacterial biofilm inhibition vs. mammalian cell cytotoxicity) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .

- Statistical Analysis: Apply multivariate regression to isolate structural descriptors (e.g., ClogP, TPSA) driving bioactivity .

Advanced: What strategies optimize the enantiomeric purity of chiral this compound derivatives?

Methodological Answer:

- Chiral Resolution: Use (+)-di-p-toluoyl-D-tartaric acid for diastereomeric salt crystallization (enantiomeric excess >95%) .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to directly form enantiopure products .

- Analytical Validation: Confirm purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize spills with 5% acetic acid, then adsorb with vermiculite. Avoid skin/eye contact due to irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.